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molecular formula C9H14N2 B1306024 2-(Piperidinomethyl)acrylonitrile CAS No. 27315-95-3

2-(Piperidinomethyl)acrylonitrile

Cat. No. B1306024
M. Wt: 150.22 g/mol
InChI Key: OPVQYFLTGBIQKG-UHFFFAOYSA-N
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Patent
US04342873

Procedure details

Cyanoacetic acid (51 g., 6 mole) was dissolved in 150 ml. of dioxane, the solution cooled to 5° C. and piperidine (53 g., 0.6 mole) dripped in while maintaining the temperature at 10°-15° C. Then, 37% aqueeous formaldehyde (109.5 g., 1.35 mole) was slowly added at 0°-10° C. After two hours, the ice bath was removed and the mixture stirred overnight at 20°-25° C. It was then stripped at 15 mm. pressure and bath temperature of 48° C. The residue was chilled, mixed with 100 ml. of ether, saturated with sodium chloride and the ether layer separated. This extract was washed with two 25 ml. portions of cold 5% aqueous potassium carbonate and finally with 10 ml. of ice water. The ether solution was dried over anhydrous magnesium sulfate, filtered, stripped and fractionated using a Vigreux column. The fraction boiling at 86°-88° C./2 mm. was of practically analytical quality, 40.8 g., Rf 0.66 on silica gel using chloroform-methyl alcohol (90:10) development. This is, however, a known compound.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
109.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=O)#[N:2].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:13]=O>O1CCOCC1>[N:7]1([CH2:13][C:3](=[CH2:4])[C:1]#[N:2])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
109.5 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight at 20°-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10°-15° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
pressure and bath temperature of 48° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was chilled
ADDITION
Type
ADDITION
Details
mixed with 100 ml
CUSTOM
Type
CUSTOM
Details
of ether, saturated with sodium chloride and the ether layer separated
WASH
Type
WASH
Details
This extract was washed with two 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1(CCCCC1)CC(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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